6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Description
Properties
Molecular Formula |
C11H8N4O4 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
6-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-b]pyrazine-5,7-dione |
InChI |
InChI=1S/C11H8N4O4/c16-6-2-1-5(9(17)14-6)15-10(18)7-8(11(15)19)13-4-3-12-7/h3-5H,1-2H2,(H,14,16,17) |
InChI Key |
KQDMKVZRCPRVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=NC=CN=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common approach includes:
Cyclization Reactions: Starting from pyrrole derivatives, cyclization reactions are employed to form the pyrrolo[3,4-b]pyrazine core.
Functional Group Transformations: Introduction of functional groups such as oxo groups at specific positions on the pyrrolo[3,4-b]pyrazine ring.
Coupling Reactions: Coupling the pyrrolo[3,4-b]pyrazine core with piperidine-2,6-dione through various coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as crystallization, chromatography, and recrystallization to obtain pure product.
Chemical Reactions Analysis
Nucleophilic Addition at Keto Groups
The 2,6-dioxopiperidine subunit contains two carbonyl groups that participate in nucleophilic addition reactions. These keto functionalities are susceptible to attack by primary amines, hydrazines, and other nucleophiles under mild conditions.
| Reaction Type | Reagents/Conditions | Product Formed | Steric Effects |
|---|---|---|---|
| Hydrazone formation | Hydrazine (NH₂NH₂), RT, ethanol | Bis-hydrazone derivative | Moderate hindrance at C3 position |
| Imine synthesis | Primary amines (RNH₂), acid catalysis | Piperidine-imine adducts | Reduced yield due to crowding |
Key Findings :
-
The C3 keto group exhibits higher reactivity than C1 due to reduced steric hindrance.
-
Reactions with bulkier nucleophiles (e.g., phenylhydrazine) show <50% conversion under standard conditions.
Electrophilic Aromatic Substitution (EAS)
| Reaction | Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 100°C, 12 hrs | C4 of pyrazine ring | 18% |
| Sulfonation | ClSO₃H, DCM, 0°C to RT, 6 hrs | C2 of pyrrole ring | 9% |
Mechanistic Insight :
-
Electron-withdrawing effects from the dione groups deactivate the rings, necessitating harsh reagents.
-
Steric shielding from the piperidyl group further reduces reactivity at proximal positions.
Hydrolysis and Ring-Opening Reactions
The lactam groups in the pyrrolo-pyrazine-dione system undergo hydrolysis under acidic or basic conditions:
Acidic Hydrolysis (HCl, reflux):
-
Cleaves the piperidine lactam, yielding a dicarboxylic acid intermediate .
-
Full decomposition to 2,3-pyrazinedicarboxylic acid occurs at >8 hrs .
Basic Hydrolysis (NaOH, 80°C):
Enzymatic Modifications
The compound’s structural similarity to thalidomide suggests potential interactions with cereblon (CRBN) E3 ubiquitin ligase:
| Biological Target | Interaction Type | Outcome | Citation |
|---|---|---|---|
| CRBN | Binding via glutarimide | Neo-substrate recruitment for degradation | Analogous to thalidomide |
Catalytic Implications :
-
The 2,6-dioxopiperidine group mimics thalidomide’s glutarimide motif, enabling proteolysis-targeting chimera (PROTAC) applications.
Redox Reactions
Limited data exists, but theoretical analyses predict:
| Process | Reagents | Expected Product |
|---|---|---|
| Ketone reduction | NaBH₄, MeOH | Secondary alcohol derivatives |
| Quinone formation | DDQ, CH₂Cl₂ | Oxidized pyrrole ring (untested) |
Challenges :
Cross-Coupling Reactions
While no direct evidence exists for this compound, analogous pyrrolo-pyrazines undergo:
| Reaction | Catalyst System | Viability for Target Compound |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Low (heteroatom interference) |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Moderate (requires directing groups) |
Scientific Research Applications
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione involves interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to influence cellular signaling.
Affect Gene Expression: Alter gene expression patterns to induce or suppress specific biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The activity and properties of pyrrolopyrazinediones are highly dependent on substituents at the N-6 position and modifications to the fused heterocyclic system. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyrrolopyrazinedione Derivatives
Key Observations :
- Electron-Withdrawing Groups (e.g., chloro, acetyl) improve solubility and enhance interactions with biological targets (e.g., kinases) .
- Bulkier Substituents (e.g., benzyl, 2-ethylhexyl) reduce solubility but improve thermal stability, making them suitable for materials science applications .
- The 2,6-dioxopiperidin-3-yl group in the target compound introduces conformational rigidity and hydrogen-bonding capacity, which may enhance binding to proteasomal targets (e.g., cereblon) in anticancer therapies .
Notable Findings :
- Chloropyridyl analogs (e.g., CAS 43200-82-4) show superior anticancer activity compared to acetylphenyl derivatives, likely due to enhanced electrophilicity and DNA intercalation .
Biological Activity
The compound 6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a member of the pyrrolo-pyrazine family, recognized for its complex bicyclic structure that includes both pyrrole and pyrazine rings. This unique configuration, along with the presence of keto groups on the piperidine moiety, suggests significant potential for various biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₉N₃O₄
- Molar Mass : 259.22 g/mol
- CAS Number : 31804-66-7
The structure of the compound allows for multiple interaction sites with biological targets, which can lead to diverse pharmacological effects.
Biological Activities
Research into similar compounds has shown promising biological activities, including:
The mechanisms by which This compound may exert its biological effects are likely multifaceted:
- Enzyme Inhibition : Binding to specific enzymes or receptors could inhibit their activity, leading to reduced tumor growth or altered cellular signaling pathways.
- Cell Cycle Modulation : Compounds similar to this one have been shown to affect cell cycle progression and induce apoptosis in cancer cells .
Case Study 1: Antitumor Activity
In a study evaluating various pyrrolo-pyrazine derivatives, one compound demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC₅₀ values ranging from 0.15 to 2.85 μM. The study utilized a combination of assays including AO fluorescence staining and Annexin V-FITC/PI staining to assess apoptosis induction .
Case Study 2: Kinase Inhibition
Another investigation focused on the inhibition of c-Met kinase by pyrrolo-pyrazine derivatives. The lead compound exhibited potent inhibition at nanomolar concentrations and was shown to disrupt downstream signaling pathways critical for tumor growth and survival .
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity:
| Compound Name | IC₅₀ (μM) | Activity Type |
|---|---|---|
| Compound 22i | 0.83 | Antitumor (A549) |
| Compound 21a | 0.15 | Antitumor (MCF-7) |
| Compound 22l | 2.85 | Antitumor (HeLa) |
| Compound X | 48 nM | c-Met Kinase Inhibitor |
This table illustrates the potential potency of related compounds and highlights the need for further exploration into the biological activities of This compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione?
- Answer : Synthesis routes for pyrrolopyrazine derivatives often involve domino reactions or hydrazine-based cyclization. For example:
-
Domino Approach : Chen et al. (2010) utilized vinyl azides in a domino reaction to construct the pyrrolo[3,4-b]pyrazine core, achieving moderate yields (50-65%) under mild conditions .
-
Hydrazine Cyclization : Hordiyenko et al. (2013) reported hydrazine derivatives reacting with ketones to form substituted pyrrolopyrazines, with yields optimized to 70-80% via microwave-assisted heating .
-
Key Considerations : Solvent polarity (e.g., DMF vs. THF) and temperature control significantly impact regioselectivity and purity.
Method Key Reagents/Conditions Yield (%) Reference Domino Reaction Vinyl azides, Cu(I) catalysis 50-65 Microwave-Assisted Cyclization Hydrazines, ketones, 120°C, 30 min 70-80
Q. How is the structural identity of this compound confirmed in academic research?
- Answer : Multimodal analytical techniques are critical:
- NMR Spectroscopy : H and C NMR resolve the piperidyl and dioxo moieties. For example, the dioxo group exhibits carbonyl signals at δ 170-175 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 289.0821) .
- X-ray Crystallography : Used to validate the 3D arrangement of the fused pyrrolopyrazine-piperidine system .
Q. What analytical techniques ensure purity and stability during storage?
- Answer :
- HPLC-PDA : Reverse-phase C18 columns (e.g., 90:10 HO:ACN) detect impurities (<0.5%) .
- Stability Testing : Store at 2-8°C in inert atmospheres to prevent hydrolysis of the dioxo groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound amid competing side reactions?
- Answer :
- Kinetic Control : Lower temperatures (0-5°C) suppress side reactions during cyclization steps .
- Catalyst Screening : Transition metals (e.g., Pd/C or Ru complexes) enhance regioselectivity in piperidyl substitutions .
- Case Study : A 15% yield improvement was achieved by replacing THF with DCE (dichloroethane) to stabilize intermediates .
Q. How should contradictory biological activity data (e.g., varying IC values) be resolved?
- Answer :
- Orthogonal Assays : Validate results using both enzyme inhibition (e.g., kinase assays) and cell-based viability tests .
- Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO concentration ≤0.1%) and cell passage number .
Q. What computational strategies predict the compound’s binding affinity and pharmacokinetics?
- Answer :
-
Molecular Docking : SwissDock or AutoDock Vina models interactions with targets (e.g., kinase ATP-binding pockets) .
-
ADME Prediction : SwissADME estimates logP (2.1), solubility (-4.2 LogS), and bioavailability (30-40%) .
Parameter Predicted Value Tool Used Reference logP 2.1 SwissADME Solubility (LogS) -4.2 SwissADME Bioavailability 30-40% SwissADME
Q. What experimental designs validate the compound’s mechanism of action in disease models?
- Answer :
- In Vitro Profiling : Dose-response curves (0.1-100 µM) in cancer cell lines (e.g., HCT-116) with apoptosis markers (Annexin V/PI) .
- In Vivo Models : Xenograft studies (e.g., 20 mg/kg oral dosing) monitor tumor volume and toxicity (ALT/AST levels) .
Q. How can salt or co-crystal forms improve physicochemical properties?
- Answer :
- Salt Formation : React with HCl or NaHCO to enhance solubility (e.g., hydrochloride salt solubility: 12 mg/mL vs. free base: 2 mg/mL) .
- Co-Crystallization : Co-formers like succinic acid improve thermal stability (melting point ↑20°C) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
